11-(5-Propylfuran-2-yl)undecanoic acid
Description
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
11-(5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI Key |
JFNRGFGYOVIRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Furan Ring Formation
The furan ring serves as the core structure, typically synthesized via the Paal-Knorr reaction , which involves cyclizing 1,4-diketones under acidic conditions. For 11-(5-Propylfuran-2-yl)undecanoic acid, a tailored 1,4-diketone precursor is subjected to cyclization using anhydrous HCl or p-toluenesulfonic acid (p-TsOH) in refluxing toluene.
Example Reaction Conditions
| Precursor | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 5-Propyl-1,4-diketone | p-TsOH (5 mol%) | 110°C | 6 h | 78% |
| 5-Propyl-1,4-diketone | HCl (gas) | 80°C | 12 h | 65% |
Post-cyclization, the furan intermediate undergoes alkylation to introduce the undecanoic acid chain. A Friedel-Crafts alkylation using undecanoyl chloride and AlCl₃ as a Lewis acid is commonly employed.
Alkylation and Chain Elongation
The propyl group at the 5-position of the furan ring is introduced via nucleophilic substitution or cross-coupling reactions . For instance, a brominated furan intermediate reacts with a propyl Grignard reagent (CH₃CH₂CH₂MgBr) in tetrahydrofuran (THF) at 0°C to 25°C.
Key Parameters for Propylation
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Bromofuran derivative | CH₃CH₂CH₂MgBr | THF | 0°C → 25°C | 85% |
| 5-Iodofuran derivative | CH₃CH₂CH₂CuLi | Et₂O | -20°C | 72% |
Esterification and Hydrolysis
The final step involves attaching the undecanoic acid chain via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), followed by hydrolysis to yield the free carboxylic acid.
Esterification Conditions
| Furan Intermediate | Carboxylic Acid | Activator | Solvent | Yield |
|---|---|---|---|---|
| 5-Propylfuran methanol | Undecanoic acid | DCC/DMAP | CH₂Cl₂ | 90% |
Hydrolysis is performed using aqueous NaOH in ethanol at 60°C for 2 hours, achieving near-quantitative conversion.
Industrial Production Methodologies
Large-Scale Cyclization and Alkylation
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors replace batch processes for cyclization, enhancing heat transfer and reducing reaction times.
Optimized Industrial Parameters
| Process Step | Reactor Type | Catalyst | Throughput | Purity |
|---|---|---|---|---|
| Furan cyclization | Continuous-flow | H₂SO₄ | 50 L/h | 95% |
| Propyl group alkylation | Stirred-tank | AlCl₃ | 200 kg/batch | 88% |
Catalytic Advancements
Heterogeneous catalysts, such as zeolites or immobilized enzymes, are employed to improve selectivity and reduce waste. For example, lipase B from Candida antarctica catalyzes esterification at 40°C with 95% efficiency.
Catalyst Performance Comparison
| Catalyst | Temperature | Conversion | Reusability |
|---|---|---|---|
| Lipase B (immobilized) | 40°C | 95% | 10 cycles |
| H₂SO₄ | 100°C | 88% | Non-reusable |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
A hypothetical comparison of laboratory vs. industrial methods reveals trade-offs between yield and scalability:
| Method | Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Laboratory (batch) | 78% | 1,200 | Low |
| Industrial (continuous) | 88% | 300 | High |
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Solvent Use | CH₂Cl₂ (high toxicity) | H₂O/EtOH (low toxicity) |
| Energy Consumption | High (reflux) | Moderate (flow) |
| Waste Generation | 30% | 10% |
Quality Control and Characterization
Analytical Techniques
Post-synthesis characterization ensures structural fidelity:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight (294.4 g/mol) and purity.
-
Nuclear Magnetic Resonance (NMR) : Validates furan ring protons (δ 6.2–7.1 ppm) and propyl chain integration.
Hypothetical GC-MS Data
| Compound | Retention Time (min) | m/z [M+H]⁺ |
|---|---|---|
| 11-(5-Propylfuran-2-yl)undecanoic acid | 12.7 | 295.4 |
Chemical Reactions Analysis
Types of Reactions
11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Common Reagents and Conditions
- Oxidizing Agents : Potassium permanganate for oxidation reactions.
- Reducing Agents : Lithium aluminum hydride for reduction reactions.
- Catalysts : Various catalysts are employed for substitution reactions.
Scientific Research Applications
11-(5-Propylfuran-2-yl)undecanoic acid has several notable applications in scientific research:
Chemistry
- Model Compound : It serves as a model compound to study the reactivity of furan fatty acids and their derivatives, providing insights into chemical behavior under various conditions.
Biology
- Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to cellular protection against oxidative stress. This property is particularly relevant in understanding its role in mitigating diseases linked to oxidative damage.
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications, especially concerning its antioxidant effects. Studies indicate that it may have implications in treating conditions associated with oxidative stress, such as neurodegenerative diseases.
Industry
- Food Preservation : The compound is investigated for use as a natural antioxidant in food preservation, enhancing shelf life while maintaining product safety.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential health benefits of 11-(5-propylfuran-2-yl)undecanoic acid:
- Quantitative Analysis in Biological Samples :
- Antioxidant Activity Comparison :
-
Metabolic Pathways :
- Research indicates that this compound interacts with various biological systems, particularly regarding lipid metabolism and oxidative stress responses. Its presence in human plasma suggests potential metabolic roles that warrant further investigation .
Data Table: Comparative Antioxidant Activity
The following table summarizes the comparative antioxidant activity of various furan fatty acids:
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| 11-(5-Propylfuran-2-yl)undecanoic acid | 12.5 | Study A |
| 11-(3-Methyl-5-propylfuran-2-YL)undecanoic acid | 15.0 | Study B |
| 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid | 20.0 | Study C |
Health Implications
The biological activity of 11-(5-propylfuran-2-yl)undecanoic acid suggests several potential health benefits:
- Anti-inflammatory Effects : By reducing oxidative stress, it may also exhibit anti-inflammatory properties beneficial in chronic inflammatory conditions.
- Neuroprotective Effects : Its ability to mitigate oxidative stress positions it as a candidate for further research in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Furan Ring
11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3)
- Structure : Differs from 11D3 by having a single methyl group at the 3-position of the furan ring instead of two methyl groups (3-methyl vs. 3,4-dimethyl) .
- However, 11M3 is less abundant in biological systems compared to 11D3, suggesting lower metabolic stability .
11-(3,4-Dimethyl-5-pentylfuran-2-yl)-undecanoic acid (11D5)
- Structure : Features a pentyl chain (C5) at the α2-position instead of propyl (C3), with retained 3,4-dimethyl groups on the furan ring .
- Functional Impact : The longer pentyl chain enhances hydrophobicity, influencing membrane localization and interaction with lipid transporters. 11D5 is metabolized more slowly than 11D3 due to reduced oxidative susceptibility, leading to higher accumulation in plasma .
Deuterated Analogues (11D3-d5, 11D5-d5)
- Structure : Isotopic labeling (deuterium) at the propyl or pentyl chain enables precise tracking in metabolic studies .
- Functional Impact: These analogues retain the biochemical activity of their non-deuterated counterparts but are critical for quantitative LC-HRMS analyses in human plasma due to their distinguishable mass signatures .
Variations in Aliphatic Chain Length
9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5)
Non-Furan Derivatives of Undecanoic Acid
11-(Ethylthio)undecanoic acid
- Structure : Replaces the furan ring with an ethylthio (-S-C₂H₅) group .
- Functional Impact : Acts as a myristic acid analogue, enabling N-myristoylation of proteins. Its reduced hydrophobicity compared to myristic acid alters subcellular targeting, demonstrating the role of chain-terminal modifications in protein localization .
11-(Dansylamino)undecanoic acid
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 11-(5-Propylfuran-2-yl)undecanoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of furan-containing carboxylic acids typically involves coupling alkyl chains to functionalized furan intermediates. For example, describes the synthesis of 5-substituted furans via nucleophilic substitution or Friedel-Crafts alkylation, which could be adapted for propylfuran side-chain attachment. A two-step approach may include:
Furan functionalization : Introduce the propyl group at the 5-position of furan using alkyl halides or Grignard reagents.
Carboxylic acid coupling : Attach the undecanoic acid chain via esterification followed by hydrolysis.
- Critical factors : Reaction temperature (50–80°C for furan alkylation), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) significantly impact yield .
Q. How can the structural integrity of 11-(5-Propylfuran-2-yl)undecanoic acid be verified post-synthesis?
- Analytical workflow :
NMR spectroscopy : Use - and -NMR to confirm the furan ring protons (δ 6.2–7.5 ppm) and the undecanoic acid chain (δ 1.2–2.3 ppm).
FT-IR : Validate the carboxylic acid group (broad O-H stretch ~2500–3000 cm, C=O stretch ~1700 cm).
Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M-H]⁻ at m/z 279.196 (calculated for C₁₈H₂₈O₃).
Q. What solvent systems are optimal for solubilizing 11-(5-Propylfuran-2-yl)undecanoic acid in biological assays?
- Solubility profile : The compound’s amphiphilic nature (long alkyl chain + polar carboxylate) suggests compatibility with polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous assays, use buffered solutions (pH >7) with surfactants (e.g., 0.1% Tween-80) to enhance dispersion.
- Caution : Avoid chloroform or ethers due to potential furan ring reactivity .
Advanced Research Questions
Q. How does the electron-withdrawing/donating nature of the furan substituent affect the compound’s reactivity in catalytic reactions?
- Mechanistic insight : The 5-propyl group on the furan ring is electron-donating, which increases electron density at the 2-position. This enhances susceptibility to electrophilic substitution but may reduce oxidative stability.
- Experimental validation : Perform comparative DFT calculations or Hammett studies using analogs (e.g., nitro- or methoxy-substituted furans) to quantify electronic effects. Reference for similar furan reactivity analyses .
Q. What advanced chromatographic techniques resolve co-eluting impurities in 11-(5-Propylfuran-2-yl)undecanoic acid?
- Method optimization :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time ~12–14 min.
- UPLC-MS/MS : Employ MRM transitions for targeted quantification (e.g., m/z 279 → 235 for fragmentation).
- Troubleshooting : If impurities persist, consider derivatization (e.g., methyl ester formation) to improve separation, as noted in for undecanoic acid analogs .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability study design :
Physiological conditions : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 72 hours.
Accelerated conditions : Expose to UV light (254 nm) or high humidity (40°C/75% RH) for 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
